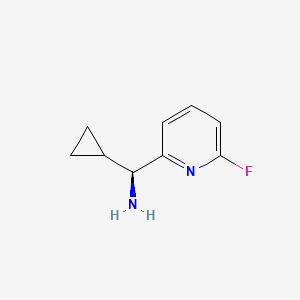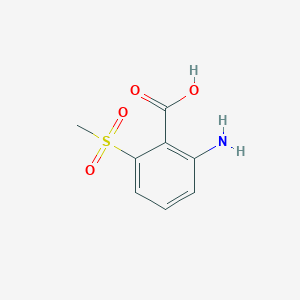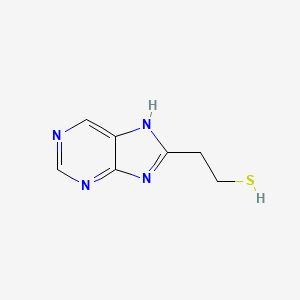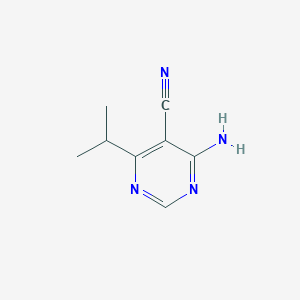
3-(2-Chloroethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
The synthesis of 3-(2-Chloroethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom of 2-chloroethyl chloride is replaced by the isoquinoline moiety .
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions have been used to synthesize various isoquinoline derivatives efficiently. These methods offer high yields and short reaction times, making them suitable for large-scale production .
化学反应分析
3-(2-Chloroethyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-(2-hydroxyethyl)isoquinoline.
Substitution: Nucleophilic substitution reactions are common for this compound.
科学研究应用
3-(2-Chloroethyl)isoquinoline has various scientific research applications:
作用机制
The mechanism of action of 3-(2-Chloroethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied .
相似化合物的比较
3-(2-Chloroethyl)isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of this compound, known for its aromatic properties and biological activities.
Quinoline: A structural isomer of isoquinoline, also known for its wide range of applications in chemistry and medicine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and other biologically active compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other isoquinoline derivatives .
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
InChI 键 |
WBDUSLSAQRETFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=NC(=CC2=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)

![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)



![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)







